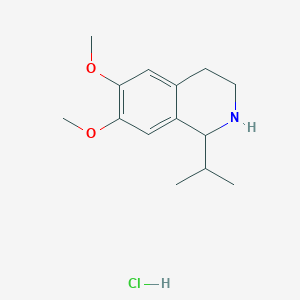
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pomeranz–Fritsch cyclization, which is a classical method for constructing isoquinoline derivatives . This method can be modified to use silyl triflate and a sterically encumbered pyridine base, allowing for acetal activation under milder and more chemoselective conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped to handle complex organic syntheses and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1-Isopropyl-6,7-dimethoxyisoquinoline hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific isopropyl and dimethoxy substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These unique features make it valuable for specific research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
214046-76-1 |
|---|---|
Molekularformel |
C14H22NO2+ |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
(1R)-6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1/t14-/m1/s1 |
InChI-Schlüssel |
IRWSLTSAQIJKQL-CQSZACIVSA-O |
SMILES |
CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC.Cl |
Isomerische SMILES |
CC(C)[C@@H]1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
Kanonische SMILES |
CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















